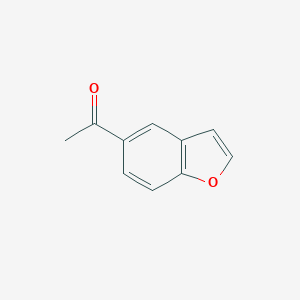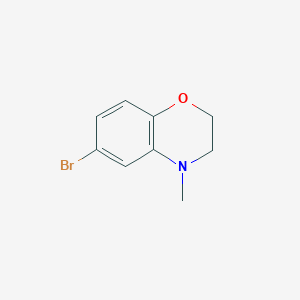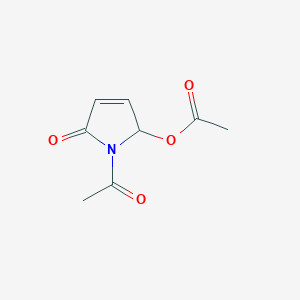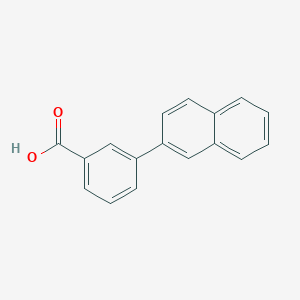
3-(Naphthalen-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C17H12O2. It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety.
Mechanism of Action
Target of Action
A related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (khg26792), has been studied for its effects on brain ischaemia/reperfusion (i/r) injury .
Mode of Action
The related compound khg26792 has been shown to interact with various targets in the context of i/r brain injury .
Biochemical Pathways
The related compound khg26792 has been shown to affect several pathways related to apoptosis, inflammation, oxidative stress, and energy metabolism in the brain .
Result of Action
The related compound khg26792 has been shown to have neuroprotective effects, improving neurological deficits and brain oedema, suppressing i/r-induced apoptosis, attenuating i/r-induced inflammation and oxidative stress, and improving the energy metabolism of the brain .
Biochemical Analysis
Cellular Effects
A related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to have beneficial effects on ischaemia/reperfusion (I/R) brain injury
Temporal Effects in Laboratory Settings
A related compound, 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, shows multiple tunable fluorescence emissions depending on solvent, pH, and wavelength of excitation .
Dosage Effects in Animal Models
The effects of 3-(Naphthalen-2-yl)benzoic acid at different dosages in animal models are not well-studied. A related compound, naphthalen-2-yl 3,5-dinitrobenzoate, has been tested in rats for acute toxicity at an oral dose of 2000 mg/kg. Furthermore, 5, 10, 20, and 40 mg/kg doses were administered once daily for 28 days in a subacute toxicity study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)benzoic acid typically involves the reaction of 2-naphthylboronic acid with 3-bromobenzoic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(Naphthalen-2-yl)benzoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial properties against gram-positive and gram-negative bacteria.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1-carboxylic acid share structural similarities.
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 3,4-dimethoxybenzoic acid are structurally related.
Uniqueness
3-(Naphthalen-2-yl)benzoic acid stands out due to its unique combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
168618-46-0 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-19(22)17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(20)21/h2-11H,1H3,(H,20,21) |
InChI Key |
JPUBMSAOATWCOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


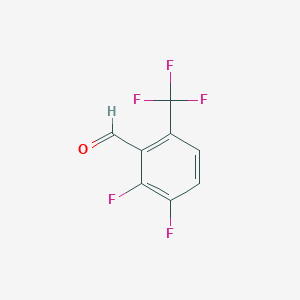
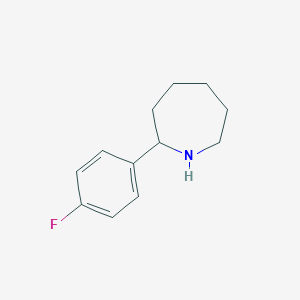
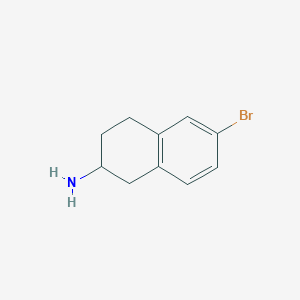
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
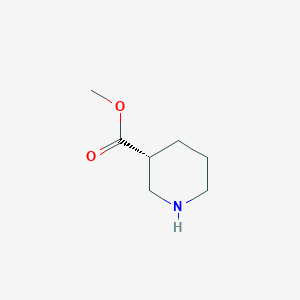
![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)
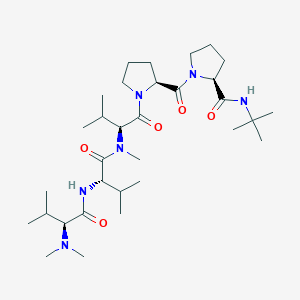
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
